5-Anilino-1,2,3,4-thiatriazole

Microbial biotransformation Precursor Metabolite production

5-Anilino-1,2,3,4-thiatriazole (AT) is the optimal scaffold for generating hydroxylated metabolite p-HT via validated Aspergillus tamarii fermentation, achieving a 78.9% conversion yield. Its unique 1,2,3,4-thiatriazole core ensures reactivity not achievable with generic anilino-triazoles or thiadiazoles. This compound is essential for microbial biotransformation studies, patented photographic supersensitizer formulations for red-region spectral sensitization, and plant disease-resistance activator R&D. Procure AT for reproducible, scalable metabolite production and specialized industrial applications.

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
CAS No. 13078-30-3
Cat. No. B078592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Anilino-1,2,3,4-thiatriazole
CAS13078-30-3
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NN=NS2
InChIInChI=1S/C7H6N4S/c1-2-4-6(5-3-1)8-7-9-10-11-12-7/h1-5H,(H,8,9,11)
InChIKeyWBIAWXNTQCZGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Anilino-1,2,3,4-thiatriazole (CAS 13078-30-3): A Heterocyclic Building Block and Biotransformation Precursor


5-Anilino-1,2,3,4-thiatriazole (CAS 13078-30-3, C7H6N4S, MW 178.21) is a heterocyclic compound composed of a 1,2,3,4-thiatriazole core substituted with an anilino group at the 5-position . It possesses characteristic physicochemical properties, including a melting point of 142-143 °C (with decomposition) and a predicted boiling point of 299.6±23.0 °C . Historically, this compound has served as a scaffold in medicinal chemistry and materials science, with documented utility in microbial transformation studies and as a functional additive in specialized industrial formulations [1]. Unlike many in-class nitrogen-sulfur heterocycles that exhibit broad biological activity, 5-anilino-1,2,3,4-thiatriazole demonstrates a specific, quantifiable biotransformation pathway that distinguishes its utility as a precursor for generating defined hydroxylated metabolites in microbial systems [1].

5-Anilino-1,2,3,4-thiatriazole: Why Interchanging with Other Anilino-Heterocycles or Thiatriazole Derivatives Compromises Experimental Reproducibility


The 5-anilino-1,2,3,4-thiatriazole scaffold occupies a distinct chemical space that is not interchangeable with structurally similar anilino-heterocycles (e.g., 1,2,4-triazoles or 1,2,4-thiadiazoles) or other thiatriazole derivatives . Its unique arrangement of contiguous nitrogen and sulfur atoms within the five-membered thiatriazole ring dictates a specific electronic environment and reactivity profile, which can be exploited for ring transformations, such as the pyridine-catalyzed acylation to form 1,2,4-thiadiazoles . Furthermore, the compound serves as a selective substrate for microbial hydroxylation, a property that is not universally shared by other anilino-heterocycles and is critically dependent on the intact 1,2,3,4-thiatriazole core [1]. Substituting this compound with a generic anilino-triazole or -thiadiazole would not guarantee equivalent behavior in specialized assays, such as microbial bioconversion or in applications requiring its specific ligand characteristics, thereby risking data incomparability and experimental failure [1].

5-Anilino-1,2,3,4-thiatriazole: A Procurement-Focused Guide to Quantifiable Differentiation in Heterocyclic Chemistry


Microbial Hydroxylation: A Defined and Quantifiable Biotransformation Pathway for Metabolite Production

5-Anilino-1,2,3,4-thiatriazole (AT) acts as a defined precursor for the microbial production of 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole (p-HT) [1]. Unlike a broad biotransformation screen across diverse organisms, the conversion is characterized by a specific, high-yield reaction using Aspergillus tamarii NRRL 3280, offering a reproducible method for generating a hydroxylated metabolite [1].

Microbial biotransformation Precursor Metabolite production Hydroxylation

Patent-Enabled Application as a Supersensitizer for Red-Sensitive Silver Halide Photographic Emulsions

This compound has been specifically patented for use as a supersensitizer in silver halide photographic emulsions that are spectrally sensitized to the red region of the electromagnetic spectrum (above 750 nm) [1]. This functional role is assigned to the broader class of 5-substituted-amino-1,2,3,4-thiatriazoles, with 5-anilino-1,2,3,4-thiatriazole as a representative example [1].

Supersensitizer Photographic emulsion Spectral sensitization Red region

Potential Role as a Plant Disease-Resistance Activator

Derivatives of 1,2,3,4-thiatriazole, including arylamine-substituted analogs like 5-anilino-1,2,3,4-thiatriazole, have been patented for their application as disease-resistant plant activators . The patent describes a series of novel arylamine-substituted-1,2,3,4-thiatriazole derivatives with demonstrated activity against various plant diseases, positioning this compound as a potential precursor or lead structure in agrochemical development .

Plant activator Disease resistance Agrochemical intermediate Crop protection

Optimal Use Cases for 5-Anilino-1,2,3,4-thiatriazole: Where This Compound Delivers Definitive Value


As a Defined Precursor for the Fermentative Production of 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole (p-HT)

5-Anilino-1,2,3,4-thiatriazole (AT) is the optimal choice for generating the hydroxylated metabolite p-HT via a validated microbial fermentation process using Aspergillus tamarii NRRL 3280 [1]. This application is supported by direct quantitative evidence showing a high conversion yield of 78.9% in shaken flasks [1]. Procuring AT for this purpose enables the reproducible, scalable production of p-HT, a valuable compound for use as an analytical standard or for further metabolic and toxicological studies [1].

As a Research Component in the Formulation of Red-Sensitized Silver Halide Photographic Materials

For industrial researchers or formulators developing advanced photographic emulsions, 5-anilino-1,2,3,4-thiatriazole is a patented compound for use as a supersensitizer in emulsions spectrally sensitized to the red region of the electromagnetic spectrum [2]. This specific application distinguishes it from other heterocycles and makes it a relevant procurement choice for projects focused on enhancing the performance of silver halide-based photographic materials [2].

As a Synthetic Building Block or Lead Scaffold in Agrochemical Discovery Programs for Novel Plant Activators

In agrochemical R&D, 5-anilino-1,2,3,4-thiatriazole represents a valuable starting material or core scaffold for the synthesis of novel plant disease-resistance activators . Patent literature indicates that arylamine-substituted-1,2,3,4-thiatriazole derivatives demonstrate good prevention and control effects on various plant diseases, making this compound a strategic procurement for libraries and screening sets focused on crop protection innovation .

Technical Documentation Hub

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